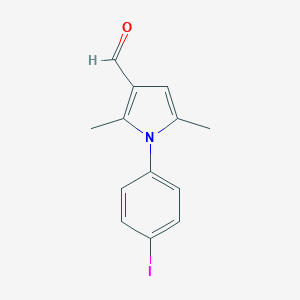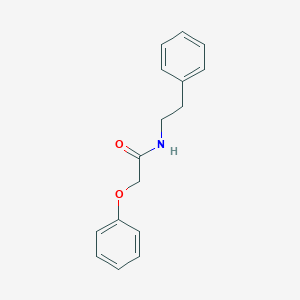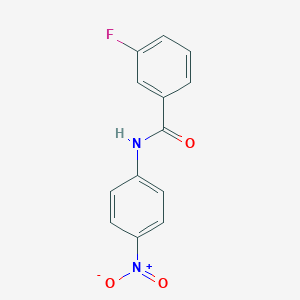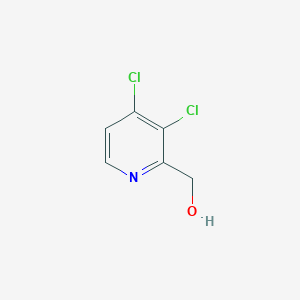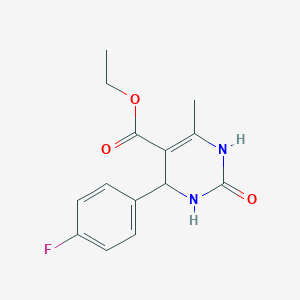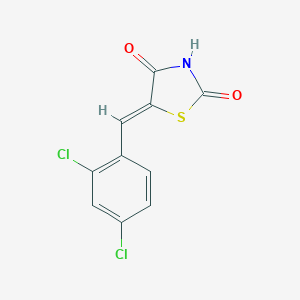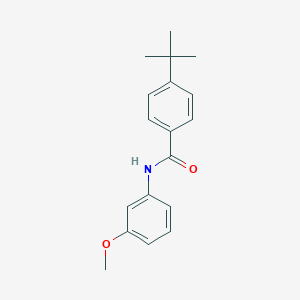
4-tert-butyl-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-methoxyphenyl)benzamide, also known as BMT-047, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(3-methoxyphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, 4-tert-butyl-N-(3-methoxyphenyl)benzamide can induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, 4-tert-butyl-N-(3-methoxyphenyl)benzamide has been shown to have neuroprotective effects and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-(3-methoxyphenyl)benzamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. 4-tert-butyl-N-(3-methoxyphenyl)benzamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 4-tert-butyl-N-(3-methoxyphenyl)benzamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the molecular pathways involved in its anti-cancer and anti-inflammatory effects.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(3-methoxyphenyl)benzamide. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory effects and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the molecular mechanisms involved in its various biological effects.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(3-methoxyphenyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyaniline to form the amide product. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In one study, 4-tert-butyl-N-(3-methoxyphenyl)benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 4-tert-butyl-N-(3-methoxyphenyl)benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
5331-94-2 |
|---|---|
Nombre del producto |
4-tert-butyl-N-(3-methoxyphenyl)benzamide |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-8-13(9-11-14)17(20)19-15-6-5-7-16(12-15)21-4/h5-12H,1-4H3,(H,19,20) |
Clave InChI |
KYIXGFJQKQLNNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



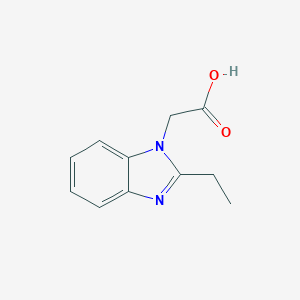
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
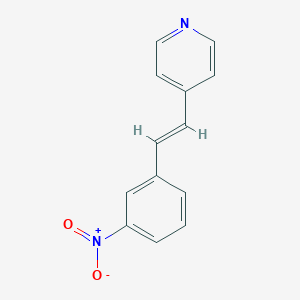
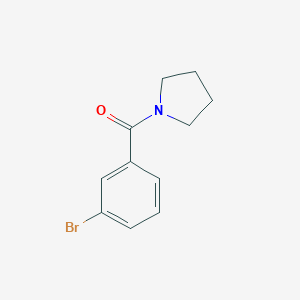
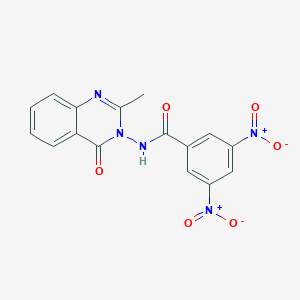
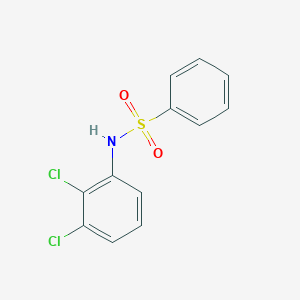
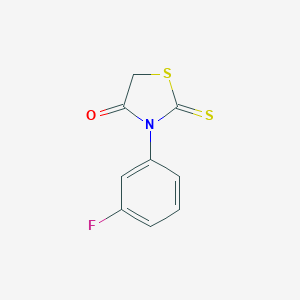
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
